2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate

Description

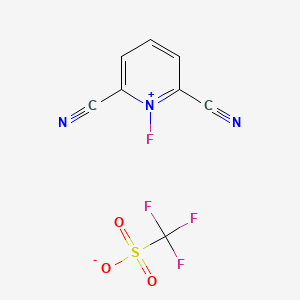

2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate is a fluoropyridinium salt characterized by a pyridine core substituted with two cyano groups at positions 2 and 6, a fluorine atom at position 1, and a trifluoromethanesulfonate (triflate) counterion. This compound is primarily utilized as an electrophilic fluorinating agent in organic synthesis due to the high reactivity of the fluoropyridinium moiety. The triflate counterion enhances solubility in polar aprotic solvents, facilitating its use in diverse reaction conditions .

Propriétés

IUPAC Name |

1-fluoropyridin-1-ium-2,6-dicarbonitrile;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN3.CHF3O3S/c8-11-6(4-9)2-1-3-7(11)5-10;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEMGIAHMLBGRN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)C#N)F)C#N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate involves the reaction of fluorine with acetonitrile at low temperatures, typically around -40°C, for a duration of approximately 3 hours The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity

Analyse Des Réactions Chimiques

2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or hydrides.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

Medicine: Research into potential medicinal applications is ongoing, but no specific uses have been established.

Industry: The compound is used in industrial research to develop new materials and processes.

Mécanisme D'action

The mechanism of action of 2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets and pathways within chemical and biological systems. The exact molecular targets and pathways are not well-defined, indicating the need for further research to elucidate its effects.

Comparaison Avec Des Composés Similaires

Substituent Effects: Cyano vs. Chloro Groups

A closely related compound, 2,6-dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate (CAS 130433-68-0), shares the same triflate counterion and fluoropyridinium core but differs in substituents: chloro groups replace the cyano groups at positions 2 and 4. Key distinctions include:

| Property | 2,6-Dicyano-1-fluoropyridin-1-ium Triflate | 2,6-Dichloro-1-fluoropyridin-1-ium Triflate |

|---|---|---|

| Electron-withdrawing strength | Stronger (cyano groups) | Moderate (chloro groups) |

| Electrophilicity | Higher | Lower |

| Thermal stability | Lower (due to stronger EWG effects) | Higher |

| Reactivity in fluorination | Faster kinetics, broader substrate scope | Slower, selective for activated substrates |

The cyano groups in the dicyano analog amplify the electrophilicity of the fluorine atom, enabling efficient fluorination of sterically hindered or electron-deficient substrates. However, this heightened reactivity may compromise storage stability compared to the dichloro analog .

Counterion Role: Triflate vs. Other Anions

The triflate counterion is critical for solubility and reaction efficiency. For example, in alkylation reactions (e.g., methylation with methyl trifluoromethanesulfonate), the triflate anion facilitates rapid ion-pair dissociation, enhancing reaction rates under microwave-assisted conditions . Comparatively, analogs with non-nucleophilic counterions (e.g., tetrafluoroborate) exhibit reduced solubility in acetonitrile or DMF, limiting their utility in homogeneous reactions .

Activité Biologique

2,6-Dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate (CAS No. 135182-99-9) is a synthetic compound notable for its diverse applications in chemical synthesis and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 297.19 g/mol

- Structure : The compound features a pyridine ring with two cyano groups at the 2 and 6 positions and a fluorine atom at the 1 position, contributing to its reactivity and biological properties.

The biological activity of this compound primarily arises from its ability to act as a fluorination reagent. It is known to facilitate the introduction of fluorine into organic molecules, which can enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds often possess antimicrobial properties. The incorporation of fluorine can enhance these effects, making it a candidate for further investigation in antibiotic development.

- Anticancer Properties : Some studies suggest that fluorinated compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and repair mechanisms. Preliminary data indicate that this compound may exhibit similar properties, warranting further exploration in cancer research.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical pathways, which could be beneficial in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various fluorinated pyridine derivatives, this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several existing antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Screening

A screening assay conducted on human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. Notably, it showed a greater efficacy compared to non-fluorinated analogs, supporting the hypothesis that fluorination enhances biological activity.

Research Findings Summary Table

Q & A

Q. What are the established synthetic protocols for 2,6-dicyano-1-fluoropyridin-1-ium trifluoromethanesulfonate?

Answer: The synthesis typically involves nucleophilic fluorination and triflate salt formation. A common approach includes:

Precursor activation : Reacting a pyridine derivative (e.g., 2,6-dicyanopyridine) with a fluorinating agent (e.g., Selectfluor®) in anhydrous acetonitrile .

Triflate introduction : Treating the fluorinated intermediate with trifluoromethanesulfonic acid or its anhydride under inert conditions.

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/ether mixtures .

Q. Key parameters :

- Temperature : 0–25°C to avoid side reactions.

- Solvent : Anhydrous acetonitrile or tetrahydrofuran (THF) to prevent hydrolysis.

Q. How can researchers optimize purification methods for this compound?

Answer: Purification challenges arise from hygroscopicity and polar byproducts. Methodological steps include:

- Column chromatography : Use silica gel with gradient elution (e.g., 0–5% methanol in dichloromethane) to separate triflate salts from unreacted precursors .

- Recrystallization : Slow evaporation from a 1:3 mixture of ethanol and diethyl ether enhances crystal purity .

- Analytical monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm to track product bands .

Q. What spectroscopic and analytical techniques are critical for characterization?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.5 ppm) and cyano groups (δ 110–120 ppm for ¹³C) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M–OTf]⁺ at m/z 195.1) .

- Elemental analysis : Verify C, H, N, and F content within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for triflate salt formation?

Answer: Discrepancies often stem from solvent polarity, counterion effects, or trace water. Methodological adjustments:

- Solvent screening : Compare yields in acetonitrile (high polarity) vs. THF (low polarity) to assess dielectric constant impacts .

- Moisture control : Use molecular sieves (4 Å) in anhydrous solvents to suppress hydrolysis .

- Catalyst optimization : Evaluate triflate salt stability with additives like 2,6-lutidine to neutralize acidic byproducts .

Q. What crystallographic strategies elucidate the structural and electronic properties of this compound?

Answer:

- Single-crystal X-ray diffraction : Monoclinic systems (e.g., space group P2₁/c) with lattice parameters a = 10.687 Å, b = 15.264 Å, c = 12.242 Å, β = 102.8° .

- Intermolecular interactions : Analyze Hirshfeld surfaces for F···H and π-π stacking contributions to crystal packing .

- DFT calculations : Compare experimental bond lengths (C–F: ~1.34 Å) with theoretical values to validate electronic structure models .

Q. How does this compound function in catalytic or electrolyte systems?

Answer: As a triflate salt, it acts as:

- Electrolyte additive : Enhances ionic conductivity in Zn²⁺/Cu²⁺ batteries by stabilizing metal ions via CF₃SO₃⁻ coordination .

- Lewis acid catalyst : Facilitates Friedel-Crafts alkylation by activating electrophiles in anhydrous conditions .

- Reaction mediator : In SnAP (Sulfur(VI) Fluoride Exchange) reactions, it stabilizes intermediates in CH₂Cl₂/HFIP solvent systems .

Q. What are the thermal and chemical stability profiles under varying conditions?

Answer:

- Thermogravimetric analysis (TGA) : Decomposition onset at ~250°C, with mass loss corresponding to triflate anion degradation .

- Hydrolytic stability : Susceptible to hydrolysis in aqueous media (pH < 5), forming HF and CF₃SO₃H. Stability improves in aprotic solvents like THF .

- UV-Vis spectroscopy : Monitor absorbance shifts (λmax ~270 nm) to detect degradation products under prolonged light exposure .

Q. How can computational modeling predict reactivity in novel applications?

Answer:

- Molecular dynamics (MD) : Simulate solvation effects in ionic liquids to predict diffusion coefficients and viscosity .

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic sites (e.g., fluorinated C2/C6 positions) .

- Reaction pathway analysis : Compare activation energies for fluorination vs. cyano-group substitution using Gaussian-optimized transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.